molecular formula C13H12ClN3O3S2 B2899317 {5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone CAS No. 306976-93-2

{5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone

Cat. No.: B2899317
CAS No.: 306976-93-2
M. Wt: 357.83
InChI Key: WMRWVWBYLXHASB-UHFFFAOYSA-N
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Description

{5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone is a complex organic compound featuring a thiadiazole ring, a sulfinyl group, and a morpholino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The introduction of the sulfinyl group is achieved through oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid. The final step involves the attachment of the morpholino group, which can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

{5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The compound can be reduced to remove the sulfinyl group, yielding different derivatives.

    Substitution: The morpholino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction can lead to simpler thiadiazole compounds.

Scientific Research Applications

{5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone involves its interaction with specific molecular targets. The sulfinyl group can form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The thiadiazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • {5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone
  • {5-[(4-Chlorophenyl)thio]-1,2,3-thiadiazol-4-yl}(morpholino)methanone)

Uniqueness

{5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfonyl and thio analogs. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[5-(4-chlorophenyl)sulfinylthiadiazol-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3S2/c14-9-1-3-10(4-2-9)22(19)13-11(15-16-21-13)12(18)17-5-7-20-8-6-17/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRWVWBYLXHASB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(SN=N2)S(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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